molecular formula C22H17N3O5S B6432801 ethyl 3-{[(2Z)-7-hydroxy-3-[(1,3-thiazol-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate CAS No. 1327194-43-3

ethyl 3-{[(2Z)-7-hydroxy-3-[(1,3-thiazol-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate

Cat. No.: B6432801
CAS No.: 1327194-43-3
M. Wt: 435.5 g/mol
InChI Key: VHQWAOLOBHLSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[(2Z)-7-hydroxy-3-[(1,3-thiazol-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate is a useful research compound. Its molecular formula is C22H17N3O5S and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.08889182 g/mol and the complexity rating of the compound is 743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 3-{[(2Z)-7-hydroxy-3-[(1,3-thiazol-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis, and relevant research findings.

Structural Characteristics

The compound belongs to the class of chromen derivatives, characterized by a chromen backbone substituted with various functional groups, including a thiazole moiety and an ethyl ester group. Its structural formula can be represented as follows:

C19H18N4O4S\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}_{4}\text{S}

Synthesis

The synthesis of this compound typically involves multi-step reactions. The general synthetic pathway includes:

  • Formation of the Chromen Backbone : Starting materials such as benzoic acid derivatives and thiazole-containing compounds undergo condensation reactions.
  • Thiazole Incorporation : The thiazole moiety is introduced through specific coupling reactions.
  • Final Esterification : The ethyl ester group is added to complete the synthesis.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Anticancer Activity

The compound has been evaluated for its anticancer properties. Studies demonstrate that it inhibits cancer cell proliferation and induces apoptosis in various cancer cell lines. Mechanistic studies indicate that this may involve the modulation of apoptotic pathways and the inhibition of key signaling molecules involved in tumor growth .

Antioxidant Activity

This compound has shown significant antioxidant activity in various assays, including DPPH radical scavenging tests. This property is crucial for protecting cells from oxidative stress-related damage, which is implicated in numerous chronic diseases .

Case Studies

Case Study 1: Cardioprotective Effects

In a study investigating myocardial infarction models in rats, pretreatment with the compound significantly improved cardiac function and reduced markers of heart injury. This suggests a cardioprotective effect linked to its antioxidant and anti-inflammatory properties .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial potential of related compounds showed that derivatives of this compound exhibited notable antibacterial activity against various strains of bacteria, indicating its potential use as an antimicrobial agent .

Research Findings Summary Table

Biological ActivityEvidence
Anti-inflammatoryInhibition of pro-inflammatory cytokines in vitro
AnticancerInduction of apoptosis in cancer cell lines; modulation of apoptotic pathways
AntioxidantSignificant DPPH radical scavenging activity
CardioprotectiveImproved cardiac function in myocardial infarction models
AntimicrobialNotable antibacterial activity against various bacterial strains

Properties

IUPAC Name

ethyl 3-[[7-hydroxy-3-(1,3-thiazol-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c1-2-29-21(28)14-4-3-5-15(10-14)24-20-17(19(27)25-22-23-8-9-31-22)11-13-6-7-16(26)12-18(13)30-20/h3-12,26H,2H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQWAOLOBHLSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.